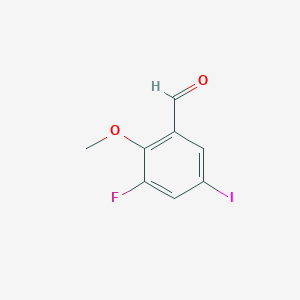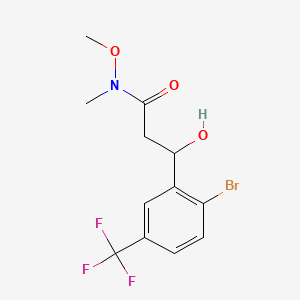![molecular formula C30H15FeN3O15S3-3 B14781169 Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced equipment and stringent quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from reactions involving Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- depend on the specific reaction pathway and conditions. These products can include various derivatives and complexes that retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be explored for its potential therapeutic properties and interactions with biological molecules. In industry, this compound can be utilized in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- include other ferrate complexes and naphthalenesulfonato derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: The uniqueness of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structural features make it a valuable compound for various scientific and industrial purposes .
Eigenschaften
Molekularformel |
C30H15FeN3O15S3-3 |
|---|---|
Molekulargewicht |
809.5 g/mol |
IUPAC-Name |
iron(3+);5-oxidoimino-6-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H7NO5S.Fe/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;/h3*1-5,13H,(H,14,15,16);/q;;;+3/p-6 |
InChI-Schlüssel |
HOGSHSLHAQIKFI-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)


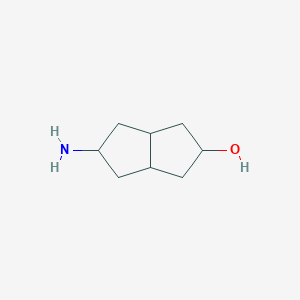
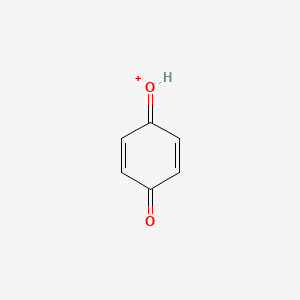
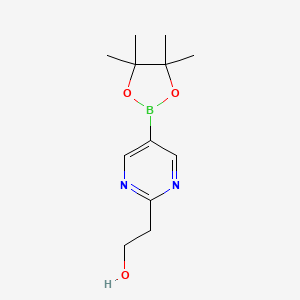
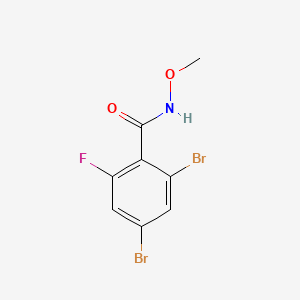
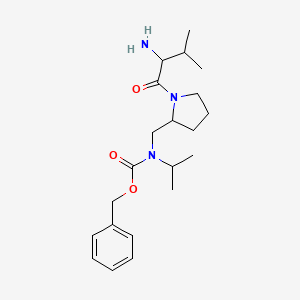
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)

![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
